![molecular formula C28H26N4O4S2 B2664651 2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-acetylphenyl)acetamide CAS No. 1185090-27-0](/img/structure/B2664651.png)
2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-acetylphenyl)acetamide
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Description
2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-acetylphenyl)acetamide is a useful research compound. Its molecular formula is C28H26N4O4S2 and its molecular weight is 546.66. The purity is usually 95%.
BenchChem offers high-quality 2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-acetylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-acetylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Cytotoxic Activity : Thioxopyrazolo[1,5-f]pyrimidin-2(1H,3H,7H)-one derivatives were synthesized and tested for their cytotoxic activities against human liver and breast cancer cell lines. Quantum chemical calculations were conducted to understand their molecular properties, suggesting potential applications in cancer research (Kökbudak et al., 2020).
Antimicrobial and Anti-inflammatory Activities : Novel isoxazolyl pyrimido[4,5-b]quinolines and chromeno[2,3-d]pyrimidin-4-ones were synthesized and evaluated for their antimicrobial, anti-inflammatory, and analgesic activities, showcasing the diverse biological applications of thienopyrimidine derivatives (Rajanarendar et al., 2012).
Antifolate Inhibitors of Purine Biosynthesis : A study synthesized 6-substituted thieno[2,3-d]pyrimidine antifolate inhibitors, targeting purine biosynthesis with selectivity for high affinity folate receptors. This research indicates the potential of thienopyrimidine derivatives in the development of selective antitumor agents (Deng et al., 2009).
properties
IUPAC Name |
2-[[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-acetylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O4S2/c1-16-6-4-5-7-22(16)32-27(36)25-21-12-13-31(18(3)34)14-23(21)38-26(25)30-28(32)37-15-24(35)29-20-10-8-19(9-11-20)17(2)33/h4-11H,12-15H2,1-3H3,(H,29,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPDNCMDDKGGRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(N=C2SCC(=O)NC4=CC=C(C=C4)C(=O)C)SC5=C3CCN(C5)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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